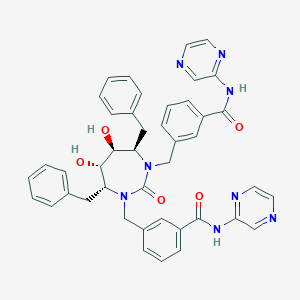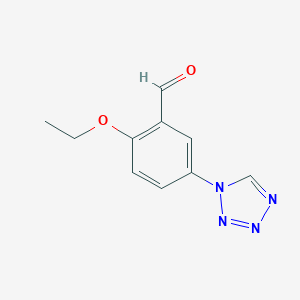
2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde, also known as ETB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tetrazole derivatives, which are widely used in medicinal chemistry due to their diverse biological activities. ETB has been shown to exhibit a range of interesting properties, including anti-inflammatory, antioxidant, and anti-tumor effects.
Mechanism of Action
The exact mechanism of action of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde can reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde also reduces the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde is that it is relatively easy to synthesize and has a high yield. This makes it a potential candidate for large-scale production. 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde also exhibits a range of interesting properties, including anti-inflammatory, antioxidant, and anti-tumor effects, which make it a promising candidate for scientific research.
One of the limitations of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde is that its exact mechanism of action is not fully understood. This makes it difficult to design experiments to investigate its potential applications. Additionally, the safety and toxicity of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde have not been fully evaluated, which limits its potential use in clinical settings.
List of
Future Directions
1. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the development of new anti-cancer drugs.
2. Evaluate the safety and toxicity of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in animal models.
3. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the treatment of neurodegenerative diseases.
4. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the treatment of cardiovascular disease.
5. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the treatment of inflammatory bowel disease.
6. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the treatment of diabetes.
7. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the treatment of skin diseases.
8. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the treatment of infectious diseases.
9. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the development of new anti-inflammatory drugs.
10. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the development of new antioxidants.
Synthesis Methods
The synthesis of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde involves the reaction of 2-ethoxybenzaldehyde with sodium azide and copper (I) iodide in acetonitrile. This reaction results in the formation of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde as a yellow solid with a high yield. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde is in the field of cancer research. Studies have shown that 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde exhibits anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs.
2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde has also been shown to exhibit anti-inflammatory and antioxidant effects. Inflammation and oxidative stress are two of the most common factors that contribute to the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde may have the potential to prevent or treat these diseases by reducing inflammation and oxidative stress.
properties
CAS RN |
168267-12-7 |
|---|---|
Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-ethoxy-5-(tetrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10-4-3-9(5-8(10)6-15)14-7-11-12-13-14/h3-7H,2H2,1H3 |
InChI Key |
PVPHLBRYORUEBF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)N2C=NN=N2)C=O |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N2C=NN=N2)C=O |
synonyms |
Benzaldehyde, 2-ethoxy-5-(1H-tetrazol-1-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



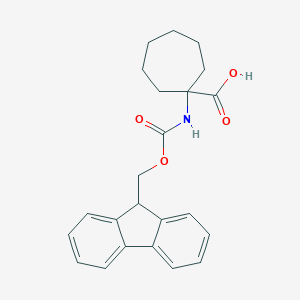

![2-[(1R,4R,5R)-4-methoxy-6-azabicyclo[3.1.0]hex-2-en-6-yl]ethanol](/img/structure/B67883.png)
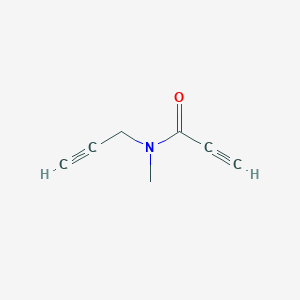


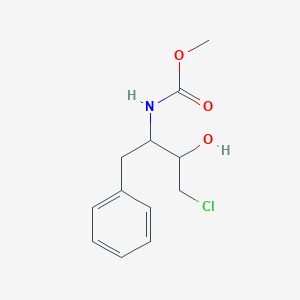
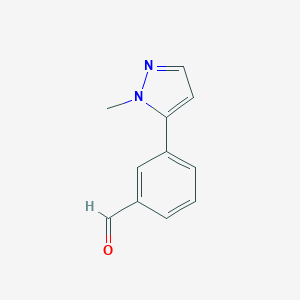

![Furo[2,3-b]pyridine-6-carboxamide](/img/structure/B67896.png)
